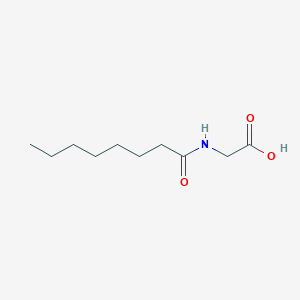

(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol

描述

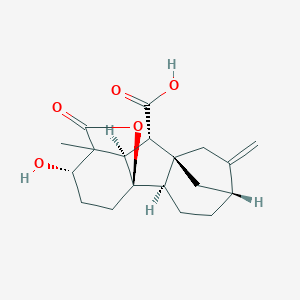

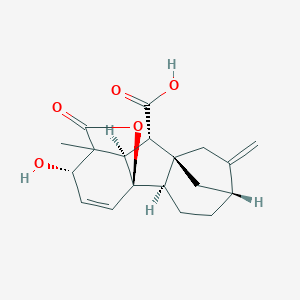

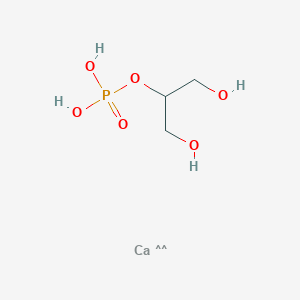

1,3-bi-TBS-trans-Calcipotriol is an intermediate of calcipotriol synthesis. Calcipotriol is a vitamin D3 analogue used for psoriasis treatment.

科学研究应用

Synthesis of 1β-Methylcarbapenem Intermediate

The compound's utility is demonstrated in the synthesis of 1β-methylcarbapenems, including 1β-methylthienamycin. The process involves highly stereoselective reactions, facilitating practical production due to the crystalline nature of certain derivatives (Oda & Yoshida, 1997).

Preparation of Vitamin D3 Analogues

A convergent method for synthesizing 1α,25-dihydroxyvitamin D3 and its analogues involves the compound. This method includes efficient preparation of the A-ring part and a Suzuki-Miyaura coupling reaction (Hanazawa et al., 2003).

Claisen Rearrangements

The compound serves as a substrate for Claisen rearrangements, demonstrating its relevance in complex chemical transformations (Tadano et al., 1990).

Thermal Rearrangement Studies

Research has been conducted on the thermal rearrangements of similar compounds, contributing to our understanding of stereochemical processes in organic chemistry (Duncan et al., 1990).

Sequential Kinetic Resolution

The compound's derivatives are used in sequential kinetic resolution, crucial for two-directional synthesis and enantioselectivity studies (Harding et al., 2002).

Polymerisation Catalysts

Transition-metal complexes derived from the compound have been studied as ethylene polymerisation catalysts, indicating its potential in materials science (Houghton et al., 2008).

HIV Inhibitor Synthesis

The compound has been used in synthesizing enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines as potential HIV inhibitors (Rosenquist Å et al., 1996).

Synthesis of Oxygenated Elemanoids

Chiral key intermediates derived from the compound are valuable for synthesizing elemanoids, a class of organic compounds (Kato et al., 1993).

Development of Metallocene Complexes

The compound is involved in the synthesis of ansa titanium and zirconium metallocene complexes, highlighting its application in organometallic chemistry (Morton et al., 2014).

Pauson-Khand Reaction

It plays a role in the Pauson-Khand reaction for constructing optically active bicyclo[4.3.0]nonenone skeletons, important in stereochemistry (Mukai et al., 1998).

Study of Liquid-Crystalline Systems

Research on liquid-crystalline systems involves the compound, particularly for studying spatial structure and molecular modeling (Krivoshey et al., 2006).

Bis(Silaethene) Intermediate Formation

The compound's derivatives are key in understanding the formation of bis(silaethene) intermediates, contributing to organosilicon chemistry (Ostendorf et al., 2001).

Synthesis of C15 Polyketide Spiroketals

This compound aids in the synthesis of C15 polyketide spiroketals, crucial in the development of new pharmacologically active compounds (Meilert et al., 2004).

Macrocyclic Precursors of Phomactins

Its derivatives are used in creating macrocyclic intermediates for phomactin synthesis, demonstrating its importance in complex organic syntheses (McGowan & Thomas, 2009).

Antitumor Activity Studies

Phenyl carbocyclic oxetanocin and related compounds synthesized using derivatives of this compound have been evaluated for antitumor activity, indicating its potential in medicinal chemistry (Maruyama & Fukuhara, 1996).

Preparation of Functionalizable Salen Derivative

The compound is integral in synthesizing functionalizable salen derivatives, essential in catalysis and coordination chemistry (Huber et al., 2013).

Neurokinin-1 Receptor Antagonists

Compounds synthesized from it are used as neurokinin-1 receptor antagonists with potential therapeutic applications in neuroscience (Jiang et al., 2009).

Asymmetric Synthesis of Cyclohexenes

The compound's transformation into cyclohexenes demonstrates its utility in asymmetric synthesis, crucial for creating chiral building blocks (Watanabe et al., 1993).

属性

IUPAC Name |

(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35+,36+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-VWACUKSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)